

3-(3-Methoxyphenyl)piperidine chemical properties and structure

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Compound of Interest

Compound Name: **3-(3-Methoxyphenyl)piperidine**

Cat. No.: **B1313662**

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An In-depth Technical Guide to **3-(3-Methoxyphenyl)piperidine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of **3-(3-Methoxyphenyl)piperidine**. This compound serves as a valuable building block and structural motif in medicinal chemistry and drug discovery, making a thorough understanding of its properties essential for researchers in the field.

Chemical Structure and Identifiers

3-(3-Methoxyphenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3-methoxyphenyl group. This substitution significantly influences its chemical and biological properties.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(3-methoxyphenyl)piperidine
CAS Number	79601-21-1 (Free Base) [1] [2]
	19725-18-9 (Hydrochloride Salt) [3]
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol [1] [2]
Canonical SMILES	COC1=CC=CC(=C1)C2CCCNC2 [1]
InChI	InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 [1]

| InChI Key | LXCUAFVVTHZALS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of **3-(3-Methoxyphenyl)piperidine** are crucial for its handling, formulation, and role in chemical reactions. While experimental data for some properties are not widely published, known values and predictions are summarized below.

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Liquid (predicted)	The parent compound, piperidine, is a liquid.[4]
Boiling Point	303.68 °C at 760 mmHg	Data for the (S)-enantiomer.
Melting Point	Not available	The related compound 3-MeO-PCP hydrochloride has a melting point of 204–205 °C.[5]
Density	1.003 g/cm ³	Data for the (S)-enantiomer.
Solubility	Not quantitatively available	The parent compound, piperidine, is miscible with water and soluble in alcohols, ethers, and chloroform.[4]
pKa	Not available	The pKa of the conjugate acid of piperidine is 11.22.[6]

| Predicted XlogP | 2.0 | A measure of lipophilicity.[7] |

Synthesis and Manufacturing

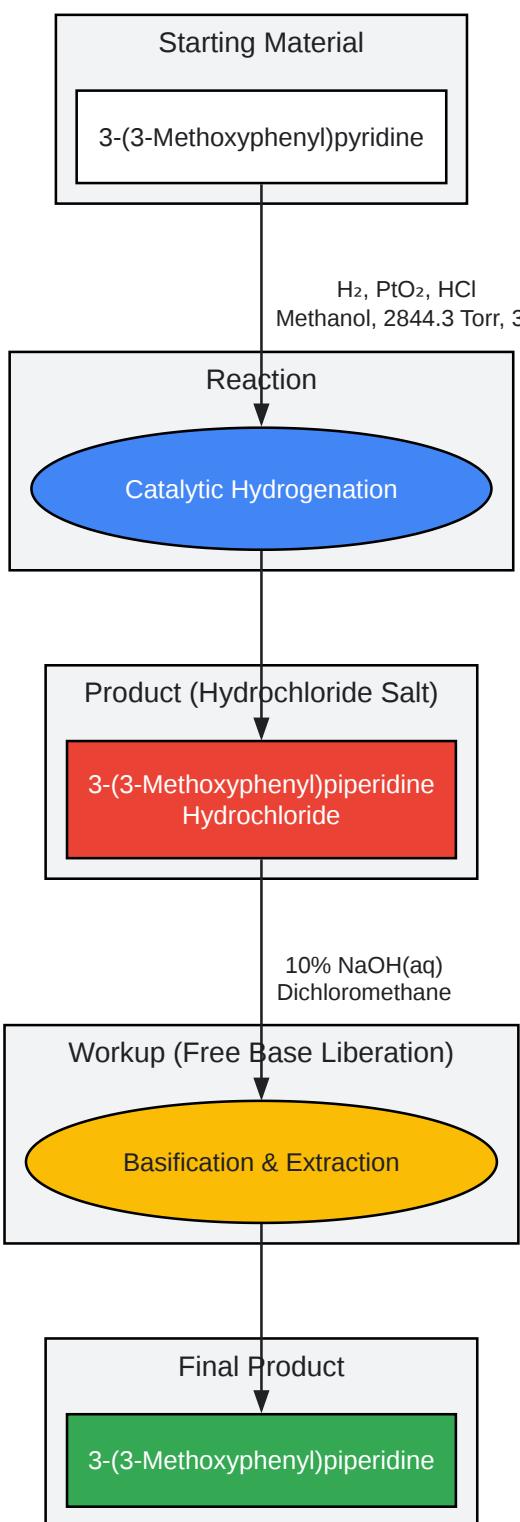
Several synthetic routes to **3-(3-Methoxyphenyl)piperidine** have been developed, reflecting its utility as a synthetic intermediate. Key strategies include the catalytic hydrogenation of a pyridine precursor, modern palladium-catalyzed cross-coupling reactions, and reductive amination.[1]

Key Synthesis Routes:

- Catalytic Hydrogenation: A common and effective method involves the reduction of the aromatic pyridine ring of 3-(3-methoxyphenyl)piperidine. This is typically achieved using hydrogen gas and a noble metal catalyst such as platinum(IV) oxide under pressure.[2]
- Palladium-Catalyzed C(sp³)-H Arylation: This modern approach allows for the direct formation of the C-C bond between the piperidine scaffold and the methoxyphenyl group, offering high efficiency and atom economy.[1]

- Grignard Reaction and Reduction: A multi-step synthesis can be employed, starting with a protected 3-piperidone and a Grignard reagent derived from 3-bromoanisole. The resulting tertiary alcohol is then subjected to elimination and subsequent hydrogenation to yield the final product.[8]

Below is a diagram illustrating a common synthesis workflow for **3-(3-Methoxyphenyl)piperidine**.



Synthesis Workflow: 3-(3-Methoxyphenyl)piperidine via Hydrogenation

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Caption: Synthesis workflow for **3-(3-Methoxyphenyl)piperidine**.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in a research setting. The following protocols are based on published synthetic methods.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride via Hydrogenation[2]

This protocol details the catalytic hydrogenation of the corresponding pyridine derivative.

- Reactants:
 - 3-(3-Methoxy-phenyl)-pyridine
 - Platinum(IV) oxide (PtO_2)
 - Methanol (Solvent)
 - Hydrogen Chloride (HCl)
 - Hydrogen (H_2) gas
- Procedure:
 - A solution of 3-(3-methoxy-phenyl)-pyridine in methanol containing hydrogen chloride is prepared in a high-pressure reaction vessel.
 - A catalytic amount of platinum(IV) oxide is added to the solution.
 - The vessel is sealed and purged with hydrogen gas.
 - The reaction mixture is subjected to a hydrogen pressure of 2844.3 Torr.
 - The reaction is allowed to proceed with agitation for approximately 3 hours.
 - Upon completion, the vessel is depressurized, and the catalyst is removed by filtration (e.g., through Celite).

- The solvent is removed from the filtrate under reduced pressure to yield crude **3-(3-methoxyphenyl)piperidine** hydrochloride. The product can be further purified by recrystallization.

Protocol 2: Liberation of the Free Base[9]

This protocol describes the conversion of the hydrochloride salt to the free base for subsequent reactions or analysis.

- Reactants:

- **3-(3-Methoxyphenyl)piperidine** hydrochloride (15 g)
- 10% aqueous sodium hydroxide (100 mL)
- Dichloromethane (100 mL)
- Potassium carbonate (for drying)

- Procedure:

- Combine 15 g of **3-(3-methoxyphenyl)piperidine** hydrochloride, 100 mL of 10% aqueous sodium hydroxide, and 100 mL of dichloromethane in a separatory funnel.
- Stir or shake the mixture for several minutes until the solid dissolves and the layers become distinct.
- Separate the organic (dichloromethane) layer from the aqueous layer.
- Dry the organic layer over anhydrous potassium carbonate.
- Filter the mixture to remove the drying agent.
- Evaporate the dichloromethane under reduced pressure to yield **3-(3-methoxyphenyl)piperidine** as a free base.

Spectroscopic and Analytical Data

While comprehensive, experimentally-derived spectra for **3-(3-Methoxyphenyl)piperidine** are not readily available in public databases, the expected spectral features can be predicted based on its chemical structure.

Table 3: Predicted Spectroscopic Features

Technique	Expected Features
¹ H NMR	<p>Aromatic Protons (6.7-7.3 ppm): Complex multiplet signals corresponding to the four protons on the methoxyphenyl ring. Methoxy Protons (~3.8 ppm): A sharp singlet corresponding to the three -OCH₃ protons. Piperidine Protons (1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the 10 protons on the piperidine ring. The proton at C3 and the protons at C2 and C6 adjacent to the nitrogen will be the most deshielded. Amine Proton (variable): A broad singlet for the N-H proton, which may exchange with D₂O.</p>
¹³ C NMR	<p>Aromatic Carbons (110-160 ppm): Six signals are expected. The carbon attached to the methoxy group will be the most deshielded (~160 ppm), followed by the carbon attached to the piperidine ring. The other four aromatic carbons will appear between ~110 and 130 ppm. Methoxy Carbon (~55 ppm): A single signal for the -OCH₃ carbon. Piperidine Carbons (25-55 ppm): Signals corresponding to the five distinct carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 45-55 ppm range.</p>
Infrared (IR) Spectroscopy	<p>N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine. C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic) (~2800-3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several sharp peaks characteristic of the phenyl ring. C-O Stretch (Aryl Ether) (~1250</p>

Technique	Expected Features
	cm^{-1}): A strong, characteristic peak for the aryl-O-CH ₃ bond.

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191 (for Electron Ionization). Protonated Molecule [M+H]⁺: Expected at m/z = 192 (for Electrospray Ionization). Fragmentation: Common fragmentation would involve cleavage of the bond between the two rings and α -cleavage of the piperidine ring, leading to stable iminium ions.[9] |

Biological Activity and Applications

3-(3-Methoxyphenyl)piperidine is primarily utilized as a key structural component in the development of more complex, biologically active molecules.[1] The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).

- Scaffold for Drug Discovery: Due to its structural properties, it serves as a foundational scaffold for creating libraries of compounds for screening against various biological targets. [1]
- CNS Receptor Ligands: While the specific biological targets of **3-(3-methoxyphenyl)piperidine** are not extensively characterized, related arylpiperidine derivatives are known to interact with a range of CNS receptors. For instance, the structurally related compound 3-MeO-PCP is a potent NMDA receptor antagonist and also binds to the sigma-1 (σ_1) receptor.[5] Other 3-arylpiperidine derivatives have been investigated as potentiators for antibacterial agents.[10]

Safety and Handling

As with all laboratory chemicals, **3-(3-Methoxyphenyl)piperidine** and its salts should be handled with appropriate care in a well-ventilated area, such as a fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

- Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be protected from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of **3-(3-Methoxyphenyl)piperidine** for scientific professionals. Further research into its specific biological activities and physical properties will continue to enhance its utility in the field of drug development.

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